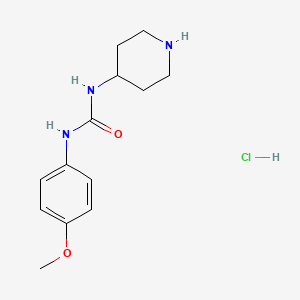
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride” is a chemical compound with the molecular formula C13H18CLNO2 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride” can be represented by the SMILES notation: COC1=CC=C(C(=O)C2CCNCC2)C=C1.[H]Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride” are as follows: It has a molecular weight of 255.74 . It should be stored at 0-8 °C .作用机制
The exact mechanism of action of MPPI is not fully understood. However, it has been suggested that its effects on the sigma-1 receptor may lead to changes in intracellular signaling pathways, which could result in altered neuronal function. MPPI has also been shown to have effects on the release of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
MPPI has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain brain regions, which could lead to potential therapeutic effects. MPPI has also been shown to have effects on the activity of certain enzymes, such as monoamine oxidase.
实验室实验的优点和局限性
One advantage of using MPPI in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of using MPPI is its potential for off-target effects, which could complicate the interpretation of results.
未来方向
There are several future directions for research on MPPI. One potential avenue is to study its effects on other neurological disorders, such as depression and anxiety. Another direction is to investigate potential combination therapies involving MPPI and other drugs. Additionally, more research is needed to fully understand the mechanism of action of MPPI and its effects on neuronal function.
In conclusion, 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride, or MPPI, is a chemical compound that has been studied for its potential therapeutic applications in neurological disorders. Its specificity for the sigma-1 receptor makes it a useful tool for studying the effects of modulating this receptor. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
合成方法
The synthesis of MPPI involves the reaction of piperidine with 4-methoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of MPPI. This method has been described in several research papers and has been found to be reliable and efficient.
科学研究应用
MPPI has been studied for its potential use in the treatment of various neurological disorders. It has been found to have an affinity for the sigma-1 receptor, which is involved in regulating neuronal function. MPPI has been shown to modulate the activity of this receptor, leading to potential therapeutic effects.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRABGHQOSDKADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

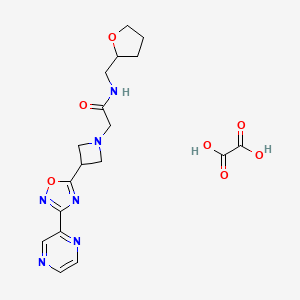
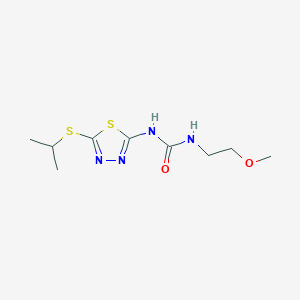
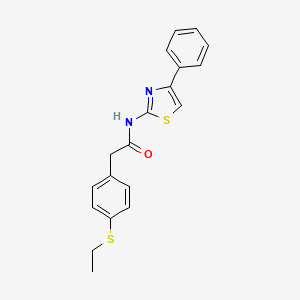
![N-[4-(4-acetamido-3-nitrophenyl)sulfonyl-2-nitrophenyl]acetamide](/img/structure/B2791605.png)
![N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2791606.png)
![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2791607.png)
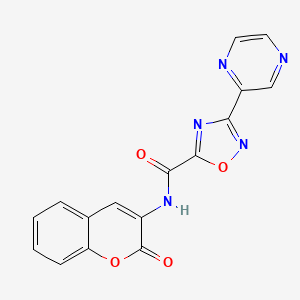
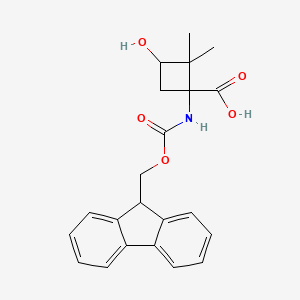
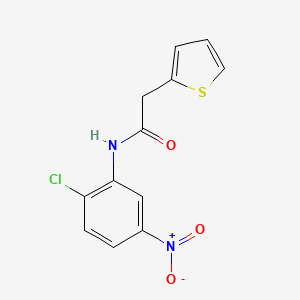
![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)
